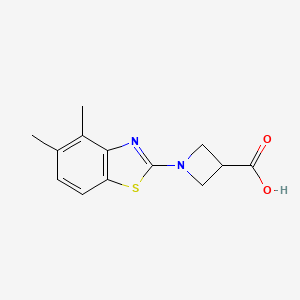
1-Phenoxy-4-(pentafluorosulfanyl)benzene
Overview
Description
1-Phenoxy-4-(pentafluorosulfanyl)benzene is an organosulfur compound characterized by the presence of a phenoxy group and a pentafluorosulfanyl group attached to a benzene ring. This compound is known for its high chemical stability and unique electronic properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-Phenoxy-4-(pentafluorosulfanyl)benzene typically involves the fluorination of diphenyl disulfide. One of the most effective methods is the fluorination using xenon difluoride, although this method yields only about 25% . The reaction conditions generally require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
1-Phenoxy-4-(pentafluorosulfanyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to substitution reactions primarily at the meta position.
Oxidation and Reduction:
Substitution Reactions: Common reagents for substitution reactions include halogens and other electrophiles, with the major products being substituted derivatives of the original compound.
Scientific Research Applications
1-Phenoxy-4-(pentafluorosulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action for 1-Phenoxy-4-(pentafluorosulfanyl)benzene involves its interaction with various molecular targets through its electron-withdrawing pentafluorosulfanyl group. This group influences the compound’s reactivity and stability, making it a valuable tool in studying electrophilic aromatic substitution reactions. The pathways involved are primarily related to its ability to stabilize negative charges and facilitate the formation of reactive intermediates .
Comparison with Similar Compounds
1-Phenoxy-4-(pentafluorosulfanyl)benzene can be compared to other similar compounds such as:
Pentafluorosulfanylbenzene: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
Phenylsulfur Pentafluoride: Another related compound with different electronic properties due to the absence of the phenoxy group.
The uniqueness of this compound lies in its combination of the phenoxy and pentafluorosulfanyl groups, which confer distinct electronic and chemical properties that are valuable in various research applications .
Properties
IUPAC Name |
pentafluoro-(4-phenoxyphenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5OS/c13-19(14,15,16,17)12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCMMKKWUQZWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719138 | |
| Record name | 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126968-86-2 | |
| Record name | 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)
![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)




![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)


![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)

